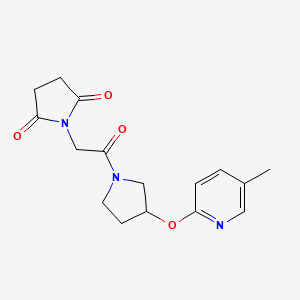
1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a compound characterized by the presence of pyrrolidine and pyridine rings, making it a compound of significant interest in organic chemistry and pharmacology. This molecule's unique structure allows it to engage in a variety of chemical reactions and applications, particularly in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves a multi-step synthesis process. Key steps typically include the formation of the pyrrolidine-2,5-dione core, followed by the introduction of the oxoethyl linker and the subsequent attachment of the 5-Methylpyridin-2-yl group. Reaction conditions often require carefully controlled environments, using reagents such as strong bases, acids, and oxidizing agents to achieve the desired product purity and yield.
Industrial Production Methods: Industrial production of this compound might leverage scalable reactions such as catalytic hydrogenation, solvent-extraction techniques, and crystallization methods to ensure high yield and purity. Flow chemistry and continuous manufacturing processes are also employed to maintain consistent production scales and reduce batch-to-batch variability.
化学反应分析
Types of Reactions: 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo a variety of chemical reactions including:
Oxidation: Conversion to higher oxidation states using agents like potassium permanganate or chromic acid.
Reduction: Reaction with reducing agents like lithium aluminum hydride to generate reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyridine or pyrrolidine rings.
Common Reagents and Conditions: Common reagents include halogenating agents, Grignard reagents, and organolithium compounds. Standard conditions might involve anhydrous environments, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures ranging from -78°C to 150°C, depending on the reaction specifics.
Major Products: The major products formed depend on the type of reaction, but they typically include various substituted pyrrolidine and pyridine derivatives, which can further participate in downstream synthetic applications.
科学研究应用
1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione finds extensive use in the following fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies exploring receptor binding and enzyme inhibition due to its ability to interact with biological macromolecules.
Industry: Used in material sciences for developing new polymers and as a catalyst in certain industrial reactions.
作用机制
The mechanism of action of 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves binding to specific molecular targets such as enzymes or receptors, altering their function. The pyrrolidine and pyridine moieties are critical for these interactions, providing a scaffold that fits precisely into the active sites of target proteins, thereby modulating their activity.
相似化合物的比较
Unique Features: Compared to similar compounds, 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione stands out due to its dual ring structure and the presence of a versatile oxoethyl linker, which provides increased reactivity and specificity in biological systems.
List of Similar Compounds: Similar compounds include:
1-(2-Pyrrolidin-2-yl-2-oxoethyl)pyrrolidine-2,5-dione
1-(3-(5-Methylpyridin-2-yl)oxy)pyrrolidine
2,5-Dioxo-3-(5-Methylpyridin-2-yl)oxypyrrolidin-1-yl
There you have it! A comprehensive overview of this compound
属性
IUPAC Name |
1-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11-2-3-13(17-8-11)23-12-6-7-18(9-12)16(22)10-19-14(20)4-5-15(19)21/h2-3,8,12H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMFLZBYLTFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(15S)-10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2728384.png)
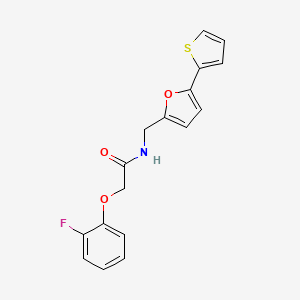
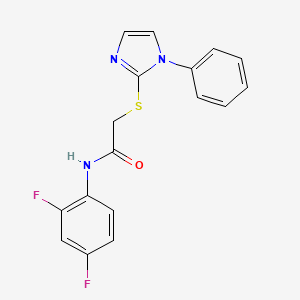
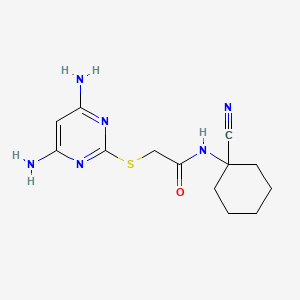
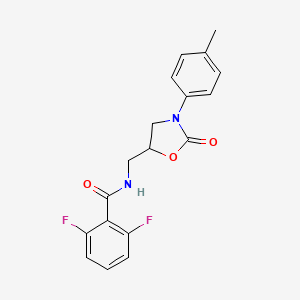
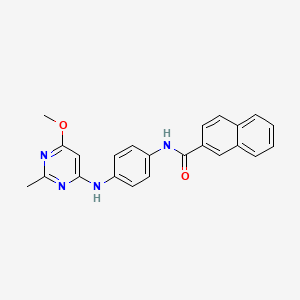
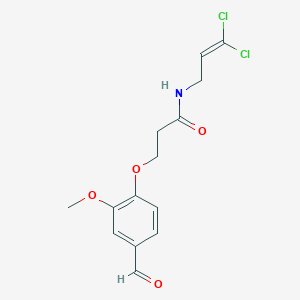
![1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2728393.png)
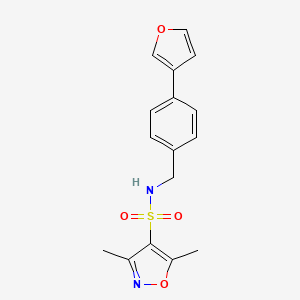
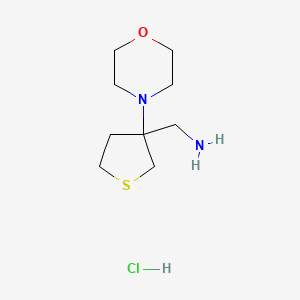
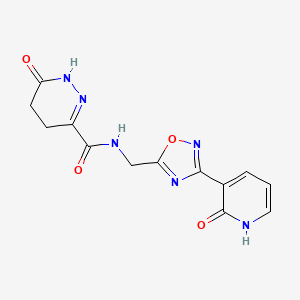
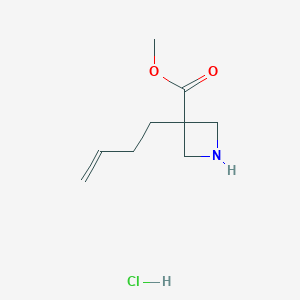
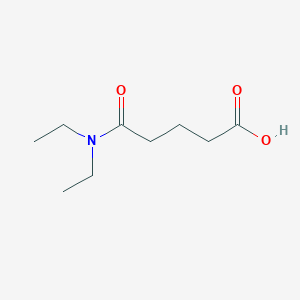
![4-(3,4-Dimethylphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2728406.png)
